1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate
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Overview
Description
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate is a complex organic compound that features a benzothiazole ring, an azetidine ring, and a methoxyphenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate typically involves multiple steps:
Formation of the Benzothiazole Ring: This step involves the reaction of 2-aminothiophenol with a chlorinated aromatic compound under acidic conditions to form the benzothiazole ring.
Azetidine Ring Formation: The azetidine ring is formed by reacting an appropriate azetidinone precursor with the benzothiazole derivative.
Esterification: The final step involves the esterification of the azetidine derivative with 3-methoxyphenyl acetic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group on the benzothiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized benzothiazole derivatives.
Reduction: Reduced azetidine derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory agent, given its structural similarity to other bioactive benzothiazole derivatives.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties due to its unique structural features.
Biological Studies: The compound is investigated for its interactions with various biological targets, including enzymes and receptors, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes.
Receptor Binding: It may bind to specific receptors in the body, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol: A structurally similar compound with a hydroxyl group instead of the methoxyphenyl acetate moiety.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: Compounds with similar benzothiazole and azetidine structures but different substituents.
Uniqueness
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate is unique due to its combination of a benzothiazole ring, an azetidine ring, and a methoxyphenyl acetate moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Biological Activity
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structural combination that may contribute to its interaction with various biological targets, making it a candidate for further research in therapeutic applications.
Chemical Structure and Properties
The compound consists of an azetidine ring linked to a chlorobenzo[d]thiazole moiety and an acetate group derived from 3-methoxyphenylacetic acid. Its molecular formula is C17H16ClN3O3S, with a molecular weight of approximately 375.8 g/mol.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, effective against various bacterial strains. The mechanism could involve the inhibition of specific enzymes critical for bacterial survival.
- Antifungal Properties : Similar to its antibacterial effects, antifungal activity has been observed, indicating potential use in treating fungal infections.
- Anticancer Potential : The compound has been evaluated for its anticancer properties, showing promise in inhibiting the proliferation of cancer cell lines. This activity may be attributed to its ability to interfere with cell cycle regulation and apoptosis pathways.
The biological effects of this compound are believed to arise from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes such as proteases or kinases involved in critical signaling pathways.
- DNA/RNA Interaction : It might bind to nucleic acids, disrupting their synthesis and function, which is crucial for cellular replication and function.
- Modulation of Signaling Pathways : The compound could modulate pathways associated with cell proliferation and apoptosis, potentially leading to programmed cell death in cancer cells.
Research Findings
Several studies have investigated the biological activity of this compound:
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Case Study on Antimicrobial Activity :
- A study conducted on various bacterial strains revealed that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at concentrations as low as 10 µg/mL.
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Anticancer Evaluation :
- In vitro assays demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Flow cytometry analysis indicated increased apoptosis rates upon treatment.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(3-methoxyphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-24-13-5-2-4-12(8-13)9-17(23)25-14-10-22(11-14)19-21-18-15(20)6-3-7-16(18)26-19/h2-8,14H,9-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLGVBIFZNTLKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OC2CN(C2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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